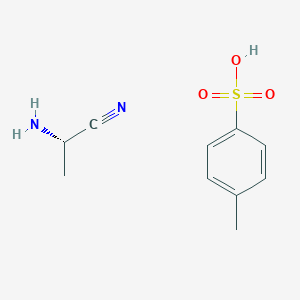

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

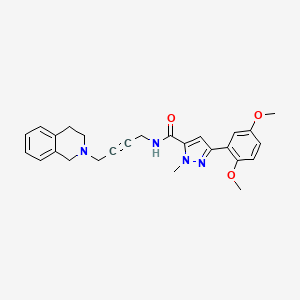

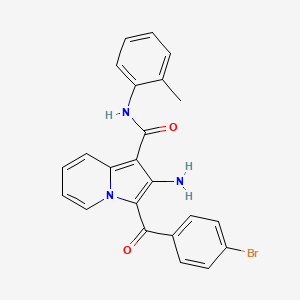

The synthesis of derivatives related to 2-aminomalononitrile 4-methylbenzenesulfonate often involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of thiazoles and pyrimidines.Molecular Structure Analysis

The molecular structure of related sulfonate salts, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals amine-imine tautomerism and interesting geometric configurations due to the presence of the sulfonate group.Chemical Reactions Analysis

2-Aminomalononitrile 4-methylbenzenesulfonate and its derivatives participate in a range of chemical reactions, such as the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles through the reaction with alkyl and aryl isothiocyanates.Wissenschaftliche Forschungsanwendungen

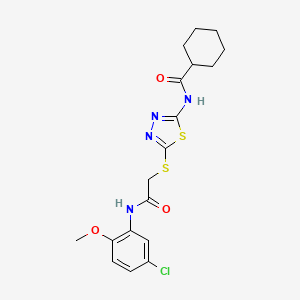

Corrosion Inhibition

The compound has been used as an environmentally friendly corrosion inhibitor for mild steel in hydrochloric acid . Two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS), were evaluated for mild steel corrosion inhibition in 1.0 M hydrochloric acid solution . The inhibition efficiency of 1-BOPAMS and 4-BOBAMS increased with concentration, with maximum inhibition values of 90.32% and 97.91%, respectively .

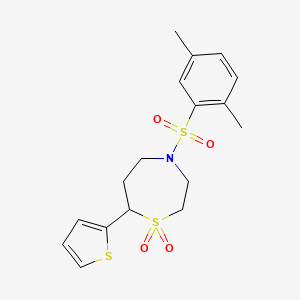

Synthesis of Ionic Liquids

The compound is used in the synthesis of ionic liquids . Ionic liquids have a wide range of applications due to their unique properties such as low volatility, high thermal stability, and wide electrochemical windows .

Adsorption Studies

The compound has been used in adsorption studies . The Gibbs free energy values indicated a strong interaction between the mild steel surface and the molecules of the ionic liquids, and that the adsorption process was spontaneous .

Electrochemical Studies

The compound has been used in electrochemical studies . Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) techniques were used to evaluate the effectiveness of the ionic liquids as corrosion inhibitors .

Fourier Transform Infrared Spectroscopy (FTIR)

The compound has been used in FTIR studies . FTIR was used to investigate the organic moieties responsible for the adsorption process on the mild steel surface .

Chemical Synthesis

The compound is used in chemical synthesis . Various derivatives of 4-methylbenzenesulfonate are available for use in chemical synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZDZHIYWXZSCZ-HVDRVSQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)